Epibatidine
Overview
Description
Epibatidine, a potent non-opioid analgesic alkaloid, was first isolated from the skin of the Ecuadoran poison frog, Epipedobates tricolor. It represents a new class of alkaloids, featuring a unique molecular structure that contributes to its significant analgesic activity, without the side effects associated with opioids. The discovery of epibatidine has spurred a wide range of synthetic efforts aimed at creating analogs and derivatives for potential therapeutic applications (Spande et al., 1992).
Synthesis Analysis
Several synthetic routes have been developed to produce epibatidine and its analogs. The synthesis strategies include highly exo-selective asymmetric hetero Diels-Alder reactions, fluoride-promoted fragmentation, Hofmann rearrangement, [3 + 2] cycloaddition strategies employing nonstabilized azomethine ylides, and reductive palladium-catalyzed Heck-type coupling. These methods offer a variety of pathways to synthesize epibatidine, highlighting the molecule's synthetic accessibility and the potential for creating structurally related compounds for further pharmacological testing (Evans et al., 2001), (Pandey et al., 1998), (Clayton & Regan, 1993).
Molecular Structure Analysis
Epibatidine possesses a 7-azanorbornane structure, characterized by a 2-chloropyridyl moiety attached in an exo-orientation. The molecule's rigid bicyclic framework and the spatial orientation of its functional groups are crucial for its interaction with nicotinic acetylcholine receptors, underlying its potent analgesic properties. The stereochemistry and functional group positioning within epibatidine's structure have been key focus areas in synthesis strategies, aiming to retain or enhance its biological activity through structural analogs (Fletcher et al., 1993).
Chemical Reactions and Properties
The chemical reactivity of epibatidine includes transformations like Diels-Alder reactions, Favorskii rearrangement for constructing the 7-azabicyclo[2.2.1]heptane ring system, and Heck-type couplings for introducing the chloropyridyl group. These reactions underline the molecule's versatility in synthetic chemistry, enabling the creation of numerous analogs with varied biological activities and potential therapeutic applications (Bai et al., 1996).
Physical Properties Analysis
While specific details on the physical properties of epibatidine, such as its melting point, solubility, and crystalline structure, are not extensively documented in the provided sources, its potent biological activity and the structural specificity suggest that these properties are finely tuned to interact with nicotinic acetylcholine receptors. The molecule's physical attributes are likely influenced by its rigid bicyclic structure and the electron-withdrawing effects of the chloropyridyl group.
Chemical Properties Analysis
Epibatidine's chemical properties, including its reactivity and stability, are pivotal in its interaction with nicotinic acetylcholine receptors. The molecule's analgesic potency is attributed to its specific binding affinity to these receptors, mimicking the action of acetylcholine. The unique combination of the azabicycloheptane core and the chloropyridyl group contributes to its high efficacy and specificity as a non-opioid analgesic. The synthesis and study of epibatidine analogs aim to explore the relationship between the molecule's chemical structure and its pharmacological profile, seeking analogs that retain or improve upon epibatidine's therapeutic properties without the side effects of traditional opioids (Huang & Shen, 1993).
Scientific Research Applications
Epibatidine is a natural alkaloid that acts at nicotinic acetylcholine receptors (nAChRs) . It has been the subject of extensive research due to its potential therapeutic applications, despite its high toxicity .
- Summary of Application : Epibatidine and its synthetic derivatives have been studied for their affinity to nAChRs, particularly the α4β2 subtype . These studies aim to understand the role of these receptors in health and disease.
- Methods of Application : The research involves modifying the Epibatidine structure to obtain analogues with better pharmacological activity/toxicity ratio and selectivity for different nAchR subtypes .
- Results or Outcomes : While Epibatidine itself has high toxicity, making its therapeutic use challenging, new synthetic analogs derived from this molecule have been developed. These analogs have a better therapeutic window and improved selectivity .
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Drug Discovery
- Application : Epibatidine and its analogues have been used as a starting point for the development of new drugs .
- Methods : Researchers modify the structure of Epibatidine to create new compounds with potentially useful pharmacological properties .
- Results : This has led to the development of new synthetic analogues with a better therapeutic window and improved selectivity .
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Study of Nicotinic Acetylcholine Receptors
- Application : Epibatidine has been used to study the function of nicotinic acetylcholine receptors, which play a crucial role in the nervous system .
- Methods : Researchers use Epibatidine to bind to these receptors and study their function .
- Results : This research has provided valuable insights into the role of these receptors in health and disease .
Safety And Hazards
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRAJRHRHZCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861409 | |
Record name | 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epibatidine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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